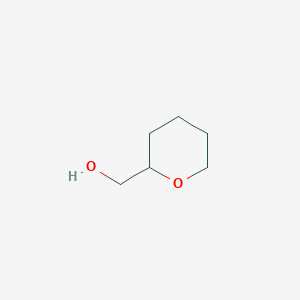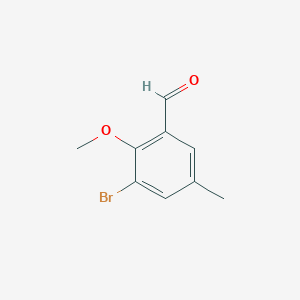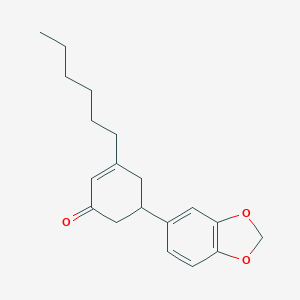
Piperonyl cyclonene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperonyl cyclonene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of piperonyl cyclonene is not fully understood, but it is believed to work by disrupting the cell membranes of bacteria, fungi, and viruses. This disruption leads to the death of the microorganisms.
Biochemical And Physiological Effects
Piperonyl cyclonene has been found to have low toxicity and is not harmful to humans or animals at low concentrations. However, at higher concentrations, it can cause skin irritation and respiratory problems. It has also been found to have some mutagenic and carcinogenic properties, which need to be further studied.
Advantages And Limitations For Lab Experiments
One of the main advantages of using piperonyl cyclonene in lab experiments is its low cost and easy synthesis. It is also stable under normal laboratory conditions and can be stored for long periods. However, its low solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of piperonyl cyclonene. One area of interest is its potential use in the development of new drugs to treat bacterial, fungal, and viral infections. Another area of research is its potential use as a pesticide and insecticide. Further studies are also needed to fully understand its mechanism of action and to determine its safety for human and animal use.
Conclusion:
In conclusion, piperonyl cyclonene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential and to determine its safety for human and animal use.
Synthesis Methods
Piperonyl cyclonene can be synthesized by the cyclization of piperonyl chloride with sodium ethoxide in ethanol. The reaction takes place at room temperature and yields a white crystalline solid.
Scientific Research Applications
Piperonyl cyclonene has been widely studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. In addition, it has also been studied for its potential use as a pesticide and insecticide.
properties
CAS RN |
119-89-1 |
|---|---|
Product Name |
Piperonyl cyclonene |
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-hexylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H24O3/c1-2-3-4-5-6-14-9-16(11-17(20)10-14)15-7-8-18-19(12-15)22-13-21-18/h7-8,10,12,16H,2-6,9,11,13H2,1H3 |
InChI Key |
JBVNWTXRFKZNBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCCCCCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)OCO3 |
Other CAS RN |
8066-12-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



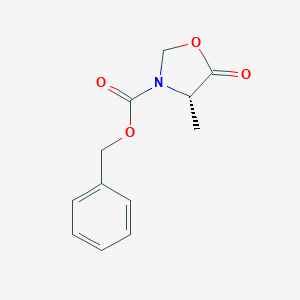
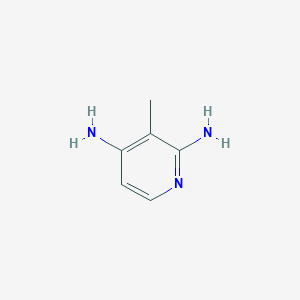
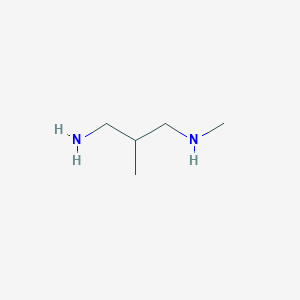
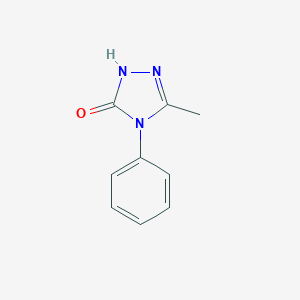
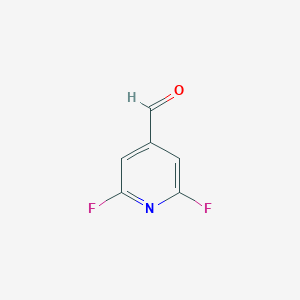
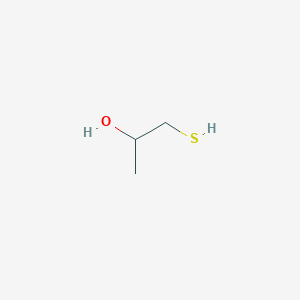
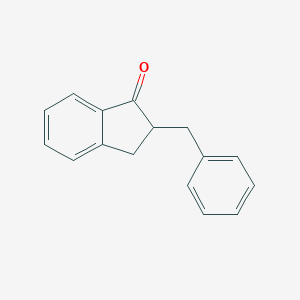
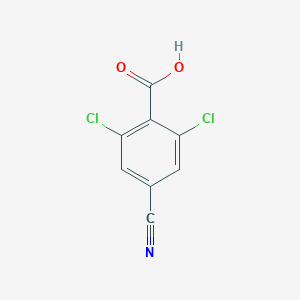
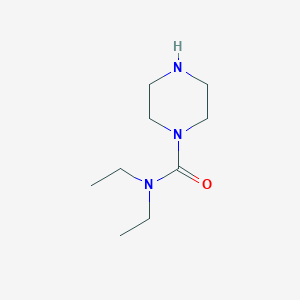
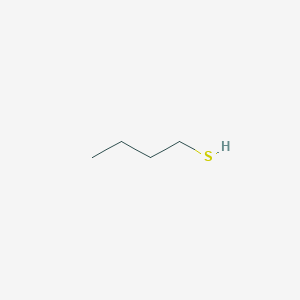
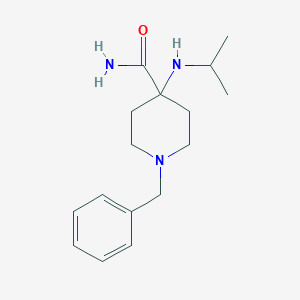
![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)
